molecular formula C15H19N5O4 B2674616 ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate CAS No. 1001943-36-7

ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate

Cat. No. B2674616
CAS RN: 1001943-36-7
M. Wt: 333.348
InChI Key: ISQGRJHWPYABQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. It also contains an ethyl group, a pyrazol group, and an acetate group .


Molecular Structure Analysis

The compound contains several functional groups, including an ethyl group, a pyrazol group, and an acetate group. These groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Based on its structure, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution. It might also participate in reactions involving its ethyl and acetate groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an acetate group could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have explored the preparation and reactions of various heterocyclic compounds, highlighting the versatility of ethyl derivates in synthesizing novel heterocyclic systems. For instance, the transformation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate through hydrolysis and cyclization processes resulted in compounds with significant biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). This underscores the potential of such compounds in developing new antimicrobial agents.

Heterocyclic Synthesis with Ethyl α-Derivates

The synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity toward active methylene reagents offer a pathway to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004). This research demonstrates the utility of ethyl derivates in constructing complex heterocyclic frameworks, which can be foundational for further pharmacological studies.

Anticancer and Anti-inflammatory Applications

A novel series of pyrazolopyrimidines derivatives exhibited anticancer and anti-5-lipoxygenase activities, indicating the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). These findings suggest the relevance of ethyl derivates in the synthesis of compounds with specific biological activities, potentially leading to new treatments for cancer and inflammatory diseases.

Chemoselective Synthesis

The chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester highlights the synthetic utility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, providing a versatile methodology for producing a variety of compounds in moderate to good yields (Pretto et al., 2019). This research illustrates the adaptability of ethyl derivates in heterocyclic chemistry, facilitating the development of new molecules with potential application in various scientific fields.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyrimidine derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

ethyl 2-[[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-5-10-9(4)16-15(18-12(10)21)20-11(7-8(3)19-20)17-13(22)14(23)24-6-2/h7H,5-6H2,1-4H3,(H,17,22)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQGRJHWPYABQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.